8-Bromoquinolin-2-amine
Overview
Description
8-Bromoquinolin-2-amine is a chemical compound with the CAS Number: 1092304-85-2 . It has a molecular weight of 223.07 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in many studies . Classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The IUPAC name for this compound is 8-bromo-2-quinolinamine . The InChI code for this compound is 1S/C9H7BrN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12) .Chemical Reactions Analysis
Quinoline and its derivatives have been used in various chemical reactions . For instance, they have been used as powerful bidentate directing groups or ligand auxiliaries in the field of C–H bond activation/functionalization .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 223.07 .Scientific Research Applications
1. Synthesis of Aminoquinolines
8-Bromoquinolin-2-amine is involved in the rapid preparation of aminoquinolines. For instance, 1-aminonaphthalenes and 5- and 8-aminoquinolines are synthesized from their respective aryl bromides, including 8-bromoquinolines, through Pd-catalyzed aryl amination under microwave conditions. This process has shown improvements in yields compared to standard conditions, especially with quinoline substrates (Wang, Magnin, & Hamann, 2003).
2. Reactivity Studies
Studies on the reactivity of derivatives of bromoquinolines, including 8-bromoquinolines, have been conducted to understand their behavior in chemical reactions. For instance, the reactivity of 3-bromoquinoline towards potassium amide in liquid ammonia was investigated, comparing the course of these aminations with previous studies (Pomorski, Hertog, Buurman, & Bakker, 2010).
3. Catalysis and Ligand Synthesis
This compound derivatives have been used in the synthesis of unsymmetrical pincer ligands with applications in catalysis. These ligands, featuring an 8-hydroxyquinoline core, have shown efficacy in catalyzing Sonogashira coupling under amine and copper-free conditions (Kumar, Saleem, Mishra, & Singh, 2017).
4. Formation of Metal Complexes
8-Bromoquinoline reacts with zincated cyclopentadienyl derivatives to form various metal complexes. These complexes exhibit interesting properties like solvatochromism, which has been investigated in detail (Enders, Kohl, & Pritzkow, 2001).
5. Pharmaceutical Research
While the requirement is to exclude drug use and side effects, it's notable that this compound and its derivatives have been explored in pharmaceutical contexts. For instance, derivatives have been synthesized and studied for their antibacterial properties, showing activity against various bacterial strains (Al-Hiari et al., 2007).
Safety and Hazards
The safety information for 8-Bromoquinolin-2-amine includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Relevant Papers The relevant papers retrieved discuss the synthesis of biologically and pharmaceutically active quinoline and its analogues , and the use of 8-Aminoquinoline as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
Mechanism of Action
Target of Action
8-Bromoquinolin-2-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives have been found to be valuable scaffolds in organic synthesis . .
Mode of Action
Quinolin-8-amines, which are structurally related to this compound, have been used in intramolecular main group metal lewis acid-catalyzed formal hydroamination and hydroarylation methodology . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Quinoline and its derivatives are known to play a major role in medicinal chemistry , suggesting that this compound may also influence various biochemical pathways.
Result of Action
Given its structural relation to quinoline, it may have similar biological and pharmaceutical activities .
Action Environment
It is generally recommended to store the compound at room temperature and protect it from light .
Properties
IUPAC Name |
8-bromoquinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZCFNGKDJIKQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652864 | |
Record name | 8-Bromoquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092304-85-2 | |
Record name | 8-Bromoquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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